Voclosporin Exhibits 2–4 Fold Lower EC50 for Immunosuppression Compared to Cyclosporine
Voclosporin demonstrates superior immunosuppressive potency compared to cyclosporine, with a 2–4 fold lower EC50 value in vitro [1]. Specifically, voclosporin achieves half-maximum immunosuppressive effect at a concentration (CE50) of 50 ng/mL, whereas cyclosporine requires higher concentrations to achieve comparable effect [2]. This potency difference is attributed to structural modifications that enhance binding to the cyclophilin–calcineurin complex.
| Evidence Dimension | Immunosuppressive Potency (EC50/CE50) |
|---|---|
| Target Compound Data | CE50 = 50 ng/mL |
| Comparator Or Baseline | Cyclosporine: Higher CE50 (exact value not provided in same study, but voclosporin is 2–4 fold more potent) |
| Quantified Difference | 2–4 fold lower EC50 |
| Conditions | In vitro calcineurin inhibition assays; clinical pharmacodynamic modeling |
Why This Matters
Higher potency enables lower clinical dosing (one-tenth the dose of cyclosporine), reducing drug burden and potentially improving tolerability.
- [1] Li, X., & He, C. Y. (2023). Voclosporin. In Bioorganic Chemistry (Chapter 5.2). Elsevier. View Source
- [2] Abdel-Kahaar, E., & Keller, F. (2023). Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin. Clinical Pharmacokinetics, 62(5), 693–703. View Source
